molecular formula C20H21N3O4 B5486519 2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5486519
M. Wt: 367.4 g/mol
InChI Key: PMIXDXCPLZTCBD-UHFFFAOYSA-N
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Description

2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The tetrahydroisoindole moiety can be synthesized separately and then coupled with the oxadiazole intermediate through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of an oxadiazole ring and a tetrahydroisoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,8-11,15-16H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXDXCPLZTCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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